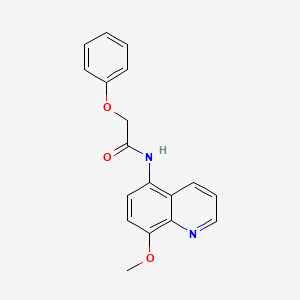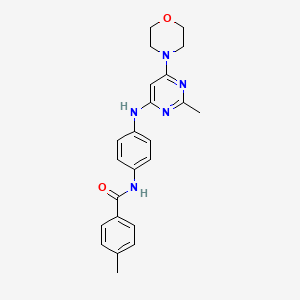![molecular formula C18H20N2OS B11330141 5-(4-methylphenyl)-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330141.png)
5-(4-methylphenyl)-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is fused with a phenyl and a pentyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a thiophene derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in solvents like ether or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles; reactions often performed in polar solvents like DMF or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Thieno[3,2-d]pyrimidine: Exhibits similar biological activities and is used in the development of pharmaceuticals.
Uniqueness: 5-(4-METHYLPHENYL)-3-PENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other thienopyrimidine derivatives. Its pentyl and methylphenyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-pentylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2OS/c1-3-4-5-10-20-12-19-17-16(18(20)21)15(11-22-17)14-8-6-13(2)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3 |
InChI Key |
AZKIPUYETGCTON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11330062.png)
![3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330065.png)
![N-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11330074.png)
![Methyl 2-chloro-5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330075.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11330079.png)
![1-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11330089.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11330093.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B11330098.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11330102.png)

![2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11330118.png)
![1-({1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11330126.png)


